molecular formula C9H8F2O3 B8016048 4-(difluoromethoxy)-2-methylbenzoic acid

4-(difluoromethoxy)-2-methylbenzoic acid

Cat. No.: B8016048
M. Wt: 202.15 g/mol
InChI Key: QPKHAIPPPWKENR-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-2-methylbenzoic acid is a chemical compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a difluoromethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethoxy)-2-methylbenzoic acid typically involves the introduction of the difluoromethoxy group onto a benzoic acid derivative. One common method involves the reaction of 4-hydroxy-2-methyl-benzoic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(difluoromethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-Difluoromethoxy-2-carboxybenzoic acid.

    Reduction: 4-Difluoromethoxy-2-methylbenzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(difluoromethoxy)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

  • 4-Difluoromethoxy-benzoic acid
  • 4-Methyl-2-(trifluoromethyl)benzoic acid
  • 4-Hydroxy-2-methyl-benzoic acid

Comparison: 4-(difluoromethoxy)-2-methylbenzoic acid is unique due to the presence of both the difluoromethoxy and methyl groups, which confer distinct chemical properties. Compared to 4-Difluoromethoxy-benzoic acid, the additional methyl group in this compound can influence its reactivity and binding interactions. Similarly, the trifluoromethyl group in 4-Methyl-2-(trifluoromethyl)benzoic acid provides different electronic effects compared to the difluoromethoxy group.

Properties

IUPAC Name

4-(difluoromethoxy)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-5-4-6(14-9(10)11)2-3-7(5)8(12)13/h2-4,9H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKHAIPPPWKENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of sodium hypochlorite (5.25% Aqueous, 204 mL, 143 mmol) and 2N aqueous KOH (22 mL, 44 mmol) are heated to 50° C. and 1-(4-difluoromethoxy-2-methyl-phenyl)-ethanone (A4) (5.8 g, 29 mmol) is added. After maintaining the temperature at 50-70° C. for 3 h and keeping at RT overnight, the reaction is reheated to 50° C. and sodium metabisulfite (4.5 g) is added in 3 portions. The reaction is then acidified with 12N HCl and stirred well. The precipitated white solid is filtered off, rinsed with a little water and air dried to afford 4-difluoromethoxy-2-methyl-benzoic acid (242) (5.4 g, 92%). The product is recrystallized from 1:1 mixture of ACN and water. mp: 117-119° C. Elemental Analysis: Actual C (53.23), H (3.88), F (18.66) Theoretical C (53.47), H (3.99), F (18.80).
Quantity
204 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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